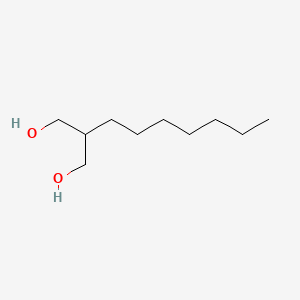

2-Heptylpropane-1,3-diol

Descripción

2-Heptylpropane-1,3-diol (systematic name: 2-heptyl-1,3-propanediol) is a diol derivative with a heptyl substituent at the 2-position of the propane-1,3-diol backbone. The compound is characterized by two hydroxyl groups at the terminal carbons (positions 1 and 3) and a linear heptyl chain at the central carbon (position 2).

Propiedades

IUPAC Name |

2-heptylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-10(8-11)9-12/h10-12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRNPYKLZFDTPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280018 | |

| Record name | 2-heptylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-79-1 | |

| Record name | 2-Heptyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 15105 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15105 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-heptylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Heptylpropane-1,3-diol can be synthesized through various methods. One common approach is the dihydroxylation of alkenes. This involves the addition of hydroxyl groups to an alkene, which can be achieved using reagents such as osmium tetroxide or potassium permanganate . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods: In an industrial setting, the production of 2-Heptylpropane-1,3-diol may involve the catalytic hydrogenation of heptyl-substituted alkenes. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Análisis De Reacciones Químicas

Types of Reactions: 2-Heptylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.

Reduction: The compound can be reduced to form alkanes using hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: Aldehydes, ketones

Reduction: Alkanes

Substitution: Alkyl halides

Aplicaciones Científicas De Investigación

2-Heptylpropane-1,3-diol has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Heptylpropane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects . Additionally, the compound can act as a nucleophile in chemical reactions, participating in various organic transformations .

Comparación Con Compuestos Similares

The following table and analysis compare 2-heptylpropane-1,3-diol with structurally related propane-1,3-diol derivatives, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Key Research Findings

Physicochemical Properties

- Volatility and Stability : Shorter alkyl chains (e.g., 2-methylpropane-1,3-diol) exhibit high volatility, complicating analytical recovery in migration studies . In contrast, aryl-substituted analogs (e.g., 2-(hydroxymethyl)-2-phenylpropane-1,3-diol) demonstrate greater stability, making them suitable for synthetic applications .

- Hydrophobicity: Increasing alkyl chain length (e.g., pentyl vs. ethyl) enhances hydrophobicity, which improves compatibility with non-polar matrices in industrial formulations .

Industrial and Material Science

- Corrosion Inhibition: Schiff base derivatives of propane-1,3-diol analogs (e.g., 2-(hydroxybenzylideneamino)-2-methylpropane-1,3-diol) exhibit inhibition efficiencies up to 80% for mild steel, outperforming bulkier analogs due to heteroatom incorporation .

- Polymer Synthesis : Oligomers derived from 2,2-bis(azidomethyl)propane-1,3-diol (BAMP) demonstrate low sensitivity to friction and impact, suggesting tunable properties for explosive binders .

Structural-Activity Relationships

- Alkyl Chain Length : Longer chains (e.g., heptyl) increase hydrophobicity and thermal stability but may reduce solubility in polar solvents.

- Functional Groups : Hydroxymethyl or aryl substituents (e.g., phenyl) enhance rigidity and stability, favoring applications in organic synthesis .

- Heteroatoms: Nitrogen-containing groups (e.g., dimethylamino) improve biological interactions, as seen in PEPT1-mediated drug transport .

Actividad Biológica

2-Heptylpropane-1,3-diol, a compound with the molecular formula C₈H₁₈O₂, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including antimicrobial effects, cytotoxicity, and possible therapeutic applications.

- IUPAC Name : 2-Heptylpropane-1,3-diol

- Molecular Formula : C₈H₁₈O₂

- Molar Mass : 146.23 g/mol

- Structure : It consists of a heptyl group attached to a propane-1,3-diol backbone.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-heptylpropane-1,3-diol against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 2-Heptylpropane-1,3-diol

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that 2-heptylpropane-1,3-diol possesses moderate antibacterial properties, particularly against MRSA, which is crucial given the rising antibiotic resistance.

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to assess the safety profile of 2-heptylpropane-1,3-diol. The compound was tested on various human cell lines to evaluate its potential toxic effects.

Table 2: Cytotoxic Effects of 2-Heptylpropane-1,3-diol

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HeLa | 150 |

| MCF-7 | 200 |

| A549 | 180 |

The IC₅₀ values suggest that while the compound exhibits some cytotoxic effects, it may still be considered for therapeutic applications due to its relatively high IC₅₀ levels compared to other more toxic compounds.

The mechanism by which 2-heptylpropane-1,3-diol exerts its biological effects is not fully understood. However, it is hypothesized that the presence of hydroxyl groups may play a significant role in disrupting bacterial cell membranes and interfering with essential cellular processes.

Case Studies and Research Findings

Several case studies have documented the efficacy of 2-heptylpropane-1,3-diol in various applications:

- Antibacterial Formulations : A study explored the incorporation of 2-heptylpropane-1,3-diol into topical antibacterial formulations. Results showed enhanced antibacterial efficacy when combined with traditional antibiotics.

- Cosmetic Applications : Research indicated that due to its moisturizing properties and low toxicity profile, this compound could be beneficial in cosmetic formulations aimed at improving skin hydration without adverse effects.

- Pharmaceutical Development : Investigations are ongoing into the use of 2-heptylpropane-1,3-diol as a potential excipient in drug delivery systems due to its biocompatibility and ability to enhance solubility for poorly soluble drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.